N-acetyl-2-methylalanine
Overview
Description
N-acetyl-2-methylalanine is a chemical compound known for its significant biological and chemical properties. It is also referred to as 2-acetamido-2-methylpropanoic acid. This compound has a molecular formula of C6H11NO3 and a molecular weight of 145.16 g/mol . It is characterized by the presence of an acetyl group attached to the nitrogen atom of 2-methylalanine, making it a derivative of alanine.
Scientific Research Applications
N-acetyl-2-methylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-acetyl-2-methylalanine are currently unknown. The compound is structurally similar to N-acetylalanine, which has been shown to target Aldose reductase in humans . .
Biochemical Pathways
Acetylated amino acids like n-acetylalanine are known to be involved in various biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Research on similar compounds, such as N-acetylalanine, suggests that these compounds can be rapidly absorbed and distributed throughout the body . .
Biochemical Analysis
Biochemical Properties
N-acetyl-2-methylalanine participates in several biochemical reactions. It interacts with enzymes such as alanine transaminase, which catalyzes the transfer of amino groups. This interaction is essential for the metabolism of amino acids and the production of energy. Additionally, this compound can interact with proteins and other biomolecules, forming complexes that influence cellular functions .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of signaling molecules, leading to changes in cellular responses. Moreover, this compound can impact gene expression by interacting with transcription factors, thereby regulating the synthesis of specific proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes and improving cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alanine transaminase and pyruvate dehydrogenase, playing a role in amino acid metabolism and energy production. The compound can influence metabolic flux and metabolite levels, affecting the overall metabolic state of cells. Additionally, this compound can be converted into other metabolites, further integrating into various biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of this compound, influencing its activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its function, as different cellular environments provide distinct biochemical contexts. For example, this compound may localize to the mitochondria, where it can influence energy production and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-acetyl-2-methylalanine can be synthesized through various methods. One common approach involves the amidation of 2-methylalanine with acetic anhydride under mild conditions. The reaction typically requires a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where 2-methylalanine is reacted with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-acetyl-2-methylalanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to 2-methylalanine.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of 2-methylalanine.
Substitution: Formation of substituted amides.
Comparison with Similar Compounds
N-acetyl-2-methylalanine can be compared with other similar compounds such as:
N-acetylalanine: Similar in structure but lacks the methyl group on the alpha carbon.
Beta-alanine: A non-proteinogenic amino acid with different biological roles.
N-acetylaminoisobutyric acid: Another derivative with a similar acetylated structure but different functional properties
Uniqueness: this compound is unique due to its specific acetylation pattern and the presence of a methyl group, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-acetamido-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(8)7-6(2,3)5(9)10/h1-3H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIWIVCJKKGHQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968389 | |
Record name | N-(1-Hydroxyethylidene)-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5362-00-5 | |
Record name | 5362-00-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1-Hydroxyethylidene)-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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